molecular formula C14H16N2O2 B4432541 N-mesityl-5-methyl-3-isoxazolecarboxamide CAS No. 130403-00-8

N-mesityl-5-methyl-3-isoxazolecarboxamide

Cat. No. B4432541
CAS RN: 130403-00-8
M. Wt: 244.29 g/mol
InChI Key: WZFHIYUUCGUYAR-UHFFFAOYSA-N
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Description

N-mesityl-5-methyl-3-isoxazolecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the isoxazole family of compounds, which have been found to have a variety of interesting properties. In

Scientific Research Applications

N-mesityl-5-methyl-3-isoxazolecarboxamide has been found to have a variety of potential scientific research applications. It has been studied for its potential use as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP has been found to have potential therapeutic applications in cancer treatment. Additionally, this compound has been studied for its potential use as a tool compound in neuroscience research, as it has been found to modulate the activity of certain ion channels in the brain.

Mechanism of Action

The mechanism of action of N-mesityl-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of PARP, which is involved in DNA repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death. Additionally, this compound has been found to modulate the activity of certain ion channels in the brain, which may contribute to its potential use in neuroscience research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have potential therapeutic applications in cancer treatment, as inhibition of PARP can lead to cell death in cancer cells. Additionally, this compound has been found to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-mesityl-5-methyl-3-isoxazolecarboxamide in lab experiments is that it has a well-established synthesis method and is widely available. Additionally, it has been found to have potential therapeutic applications in cancer treatment and may be useful as a tool compound in neuroscience research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-mesityl-5-methyl-3-isoxazolecarboxamide. One area of interest is the development of more potent PARP inhibitors for use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic applications. Finally, this compound may be useful as a tool compound in neuroscience research, and further studies are needed to explore its potential in this area.

properties

IUPAC Name

5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)15-14(17)12-7-11(4)18-16-12/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFHIYUUCGUYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156510
Record name 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130403-00-8
Record name 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130403008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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